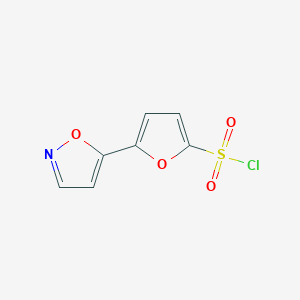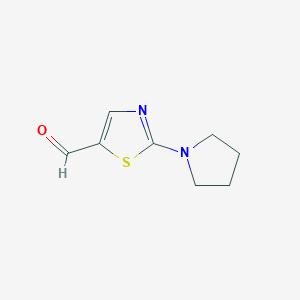![molecular formula C16H9ClF3N3 B1272624 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile CAS No. 303152-93-4](/img/structure/B1272624.png)
2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile is a chemical of interest due to its potential as a building block for the synthesis of trifluoromethylated N-heterocycles. These types of compounds are significant in medicinal chemistry for their pharmacological properties.
Synthesis Analysis
The synthesis of related trifluoromethylated azaindazole derivatives involves the use of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile as a versatile intermediate. This intermediate can react with various bisnucleophiles to create a range of N-heterocycles . Although the specific synthesis of 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile is not detailed, the methodologies described in the paper could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be characterized by various spectroscopic methods such as NMR, MS, IR spectra, and elemental analysis. Additionally, X-ray crystallography can provide detailed insights into the molecular geometry and confirm the structure of the synthesized compounds .
Chemical Reactions Analysis
The compound of interest is likely to participate in reactions typical for nitriles and aromatic halides. For instance, the chloroacetonitrile component in related reactions is known to undergo novel multicomponent reactions, leading to the formation of polysubstituted benzenes, which can further undergo substitution and annulation reactions with pyridine to form complex heterocycles .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile are not provided, related compounds exhibit moderate yields and can be characterized by their physical state, solubility, boiling and melting points, and stability under various conditions. The presence of the trifluoromethyl group is likely to influence the compound's lipophilicity and electronic properties, which are important factors in drug design .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Photophysical Properties
The compound has been utilized in the synthesis of novel fluorinated derivatives of pyrido[1,2-a]indole fluorophores. These derivatives demonstrate fluorescence with green light in acetonitrile solutions, highlighting their potential in photophysical applications (Moseev et al., 2020).
2. Sulfonation and Synthesis of Derivatives
It is used in sulfonation studies, leading to the development of direct synthesis methods for various sulfonamide derivatives. These methods have potential applications in chemical synthesis and pharmaceutical research (Janosik et al., 2006).
3. Polymerization Studies
The compound is relevant in studies of ionic trifluoromethanesulphonates in polymerizations. It contributes to understanding the solvation and complexation processes in polymer chemistry, particularly in acetonitrile (Souverain et al., 1980).
4. Reactions and Characterization
It's involved in reactions leading to the synthesis of various heterocyclic compounds. These reactions and the resulting products are significant for the development of new materials and pharmaceuticals (Attaby et al., 2007).
5. Key Intermediate in Androgen Receptor Modulators
This compound serves as a key intermediate in the synthesis of selective androgen receptor modulators, indicating its importance in medicinal chemistry and pharmaceutical development (Boros et al., 2011).
6. Basicity Scale Development
It contributes to the creation of a self-consistent spectrophotometric basicity scale in acetonitrile, which is crucial for understanding the properties of various bases in chemistry (Kaljurand et al., 2000).
Eigenschaften
IUPAC Name |
2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3/c17-13-7-11(16(18,19)20)8-22-15(13)23-9-10(5-6-21)12-3-1-2-4-14(12)23/h1-4,7-9H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDVSMNUJZGQQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378763 |
Source


|
| Record name | {1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile | |
CAS RN |
303152-93-4 |
Source


|
| Record name | {1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

